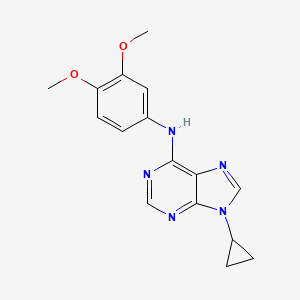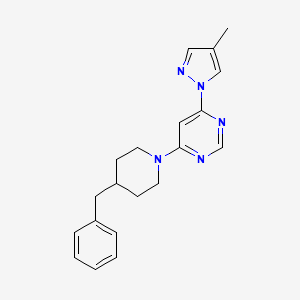
9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine, also known as 9-CP-DMX, is a synthetic purine derivative that has a wide range of applications in scientific research. It is a valuable tool for studying the biochemical and physiological effects of purines in biological systems.
科学研究应用
9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a valuable tool for studying the biochemical and physiological effects of purines in biological systems. It has been used in a variety of research applications, such as in the study of signal transduction pathways and the regulation of gene expression. This compound has also been used to study the effects of purines on cell growth, differentiation, and apoptosis. Additionally, it has been used to study the pharmacology of purines, as well as their effects on the central nervous system.
作用机制
The mechanism of action of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is not fully understood. It is believed that this compound binds to the purine receptor, which is a G-protein coupled receptor located on the surface of cells. This binding activates the receptor, which leads to the activation of a signaling cascade that results in the regulation of gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can activate the purine receptor and activate a signaling cascade that leads to the regulation of gene expression and other cellular processes. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects in animal models.
实验室实验的优点和局限性
The main advantage of using 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine in laboratory experiments is that it is a relatively simple and cost-effective synthetic compound. It is also relatively easy to obtain and can be synthesized in a relatively short amount of time. Additionally, this compound has a wide range of applications in scientific research.
However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound is a synthetic compound, so its effects may not be the same as those of naturally occurring purines.
未来方向
There are a number of potential future directions for 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine research. One potential direction is to further investigate the biochemical and physiological effects of this compound in order to better understand its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its anti-inflammatory and anti-angiogenic effects. Finally, this compound could be used in combination with other compounds in order to study the effects of purines on biological systems.
合成方法
The synthesis of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a multi-step process that involves the reaction of cyclopropylmethyl chloride with 3,4-dimethoxyphenylmagnesium bromide. This reaction results in the formation of the key intermediate 9-cyclopropyl-3,4-dimethoxyphenylmagnesium chloride, which is then reacted with 6-amino-9H-purin-9-one. This reaction produces this compound, which can be purified by column chromatography.
属性
IUPAC Name |
9-cyclopropyl-N-(3,4-dimethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-12-6-3-10(7-13(12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYGKRRBJBKQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)
![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443335.png)
![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)



![3-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443372.png)
![2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443377.png)
![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)


